molecular formula C14H9I2N B14661408 9-ethenyl-3,6-diiodo-9H-carbazole CAS No. 50698-52-7

9-ethenyl-3,6-diiodo-9H-carbazole

Cat. No.: B14661408
CAS No.: 50698-52-7
M. Wt: 445.04 g/mol
InChI Key: XLEJWTBBULNGEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethenyl-3,6-diiodo-9H-carbazole typically involves the iodination of carbazole derivatives. One common method involves the reaction of 9H-carbazole with iodine and potassium iodide in the presence of an oxidizing agent like potassium iodate. The reaction is carried out in acetic acid and water at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-ethenyl-3,6-diiodo-9H-carbazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms at positions 3 and 6 can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.

    Polymerization: The ethenyl group allows for polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions

    Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized carbazole derivatives, while polymerization can produce conductive polymers.

Scientific Research Applications

9-ethenyl-3,6-diiodo-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-ethenyl-3,6-diiodo-9H-carbazole involves its ability to interact with various molecular targets and pathways. For instance, in OLEDs, it can serve as a source of electrons to create exciplexes, which function as either an emitting layer or a host material. Its photoconductive properties are attributed to the presence of iodine atoms, which enhance its ability to absorb and emit light.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-diiodo-9-ethyl-9H-carbazole
  • 9-benzyl-3,6-diiodo-9H-carbazole
  • 3,3’-bi-9H-carbazole, 6,6’-diiodo-9,9’-diphenyl-

Uniqueness

9-ethenyl-3,6-diiodo-9H-carbazole is unique due to the presence of the ethenyl group, which allows for polymerization and the formation of conductive polymers. This distinguishes it from other carbazole derivatives that may not have the same polymerization capabilities .

Properties

CAS No.

50698-52-7

Molecular Formula

C14H9I2N

Molecular Weight

445.04 g/mol

IUPAC Name

9-ethenyl-3,6-diiodocarbazole

InChI

InChI=1S/C14H9I2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2

InChI Key

XLEJWTBBULNGEY-UHFFFAOYSA-N

Canonical SMILES

C=CN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I

Origin of Product

United States

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